molecular formula C18H19ClFNO2S B6506113 1-(2-chloro-6-fluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine CAS No. 1396768-99-2

1-(2-chloro-6-fluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine

Cat. No.: B6506113
CAS No.: 1396768-99-2
M. Wt: 367.9 g/mol
InChI Key: OWPJEKOEHUKNGU-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 2-chloro-6-fluorobenzoyl group at position 1 and a furan-2-ylmethyl sulfanyl moiety at position 2.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO2S/c19-15-4-1-5-16(20)17(15)18(22)21-8-6-13(7-9-21)11-24-12-14-3-2-10-23-14/h1-5,10,13H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPJEKOEHUKNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine typically involves multiple steps:

  • Formation of the Benzoyl Intermediate: : The starting material, 2-chloro-6-fluorobenzoyl chloride, can be synthesized by chlorination and fluorination of benzoyl chloride. This step often requires the use of chlorinating agents like thionyl chloride (SOCl₂) and fluorinating agents such as Selectfluor.

  • Piperidine Substitution: : The benzoyl chloride intermediate is then reacted with piperidine in the presence of a base like triethylamine (TEA) to form the benzoyl-piperidine derivative.

  • Thioether Formation: : The final step involves the introduction of the furan-2-ylmethylthio group. This can be achieved by reacting the benzoyl-piperidine derivative with furan-2-ylmethylthiol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Benzyl-piperidine derivatives

    Substitution: Various substituted benzoyl-piperidine derivatives

Scientific Research Applications

1-(2-chloro-6-fluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.

    Biological Studies: Its unique structure allows for the exploration of its interactions with various biological targets, aiding in the understanding of its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine is not fully elucidated but is believed to involve:

    Molecular Targets: Potential targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

    Pathways Involved: The compound may modulate signaling pathways related to neurotransmission and cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural and synthetic features of analogous piperidine and heterocyclic derivatives from the provided evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Purity (%)
1-(2-Chloro-6-fluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine Piperidine 2-Chloro-6-fluorobenzoyl; furan-2-ylmethyl sulfanyl ~367.86 (calculated) N/A
1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid Piperidine tert-Butoxycarbonyl; ethyl; carboxylic acid 285.35 >98
4-(Furan-2-Yl)picolinic acid Pyridine (picolinic) Furan-2-yl 179.17 >98
Methyl 2-fluoro-5-(methylsulfanyl)benzoate Benzene Fluoro; methyl sulfanyl; methyl ester 214.24 >98

Key Observations:

Piperidine Derivatives : The tert-butoxycarbonyl (Boc) and carboxylic acid groups in the listed analogs enhance solubility and stability, whereas the target compound’s benzoyl and sulfanyl groups may prioritize lipophilicity and steric effects for membrane permeability or receptor binding .

Heterocyclic Moieties : The furan-2-yl group in both the target compound and 4-(furan-2-yl)picolinic acid contributes to π-π stacking interactions. However, the sulfanylmethyl linker in the target compound adds conformational flexibility compared to the rigid picolinic acid backbone .

Halogen and Sulfur Substituents : The 2-chloro-6-fluoro pattern on the benzoyl ring mirrors the electronic effects seen in methyl 2-fluoro-5-(methylsulfanyl)benzoate, where halogenation and sulfur-based substituents modulate reactivity and metabolic stability .

Methodological Insights from Crystallographic Tools

While direct crystallographic data for the target compound is absent in the evidence, structural comparisons rely on methodologies enabled by programs like SHELX (for refinement) and ORTEP-3 (for visualization). For example:

  • SHELX : Widely used for refining small-molecule structures, it could resolve the chloro-fluoro benzoyl group’s stereoelectronic effects .

Research Implications and Gaps

Synthetic Accessibility : The >98% purity of analogous compounds in the evidence suggests reliable synthetic routes (e.g., Suzuki couplings for furan incorporation or nucleophilic substitutions for halogenation) .

Biological Relevance : The target compound’s dual halogen-sulfur motif is understudied compared to Boc-protected piperidines, warranting exploration in kinase inhibition or antimicrobial assays.

Computational Modeling : Tools like SHELXD (for phase determination) could predict the compound’s binding modes in silico, though experimental validation is needed .

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